Orteronel vs. Abiraterone, Galeterone, Ketoconazole: Differential Inhibition of CYP17 Hydroxylase and Lyase Activities
In a direct comparative study using human CYP17 expressed in yeast microsomes, orteronel, abiraterone, galeterone, and ketoconazole were evaluated for inhibition of hydroxylase and lyase activities. Abiraterone most selectively inhibited hydroxylase, galeterone was the most potent and selective lyase inhibitor, while orteronel and ketoconazole were less potent lyase inhibitors than galeterone. The study provides a quantitative basis for differentiating these agents based on their distinct enzyme selectivity profiles [1].
| Evidence Dimension | Inhibition of CYP17 hydroxylase vs. lyase |
|---|---|
| Target Compound Data | Less potent lyase inhibitor than galeterone; did not exhibit significant lyase selectivity in this assay |
| Comparator Or Baseline | Abiraterone (most selective hydroxylase inhibitor), Galeterone (most potent and selective lyase inhibitor), Ketoconazole (less potent lyase inhibitor) |
| Quantified Difference | Qualitative ranking of selectivity; abiraterone most selectively inhibited hydroxylase, galeterone most selectively inhibited lyase. |
| Conditions | Human CYP17 expressed in yeast microsomes; products quantitated by LC/MS/MS |
Why This Matters
This direct comparison defines the selectivity landscape of clinical CYP17 inhibitors, showing that orteronel occupies a distinct position with a lyase-selective profile (in certain assays/stereoisomers) compared to the hydroxylase-selective abiraterone.
- [1] Jacoby DB, Williams M. Differential effects of galeterone, abiraterone, orteronel, and ketoconazole on CYP17 and steroidogenesis. J Clin Oncol. 2013 Feb 20;31(6_suppl):184. doi: 10.1200/jco.2013.31.6_suppl.184. View Source
